6-Oxopiperidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxopiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Oxopiperidine 3 Carboxamide
Established Synthetic Pathways for the 6-Oxopiperidine Core Structure
The construction of the 6-oxopiperidine ring system, a cyclic lactam, can be achieved through various synthetic routes, including multistep chemical syntheses and innovative chemoenzymatic approaches. These methods often focus on controlling stereochemistry, a crucial aspect for biological activity.
Multistep Synthesis Approaches and Optimizations
Traditional chemical syntheses of the 6-oxopiperidine core often involve multi-step sequences. evitachem.comwhiterose.ac.uk These pathways typically begin with acyclic precursors that undergo cyclization to form the piperidine (B6355638) ring. evitachem.com For instance, the Castagnoli-Cushman reaction (CCR) represents a powerful tool for the synthesis of functionalized piperidines. This reaction involves the condensation of an aldehyde and an amine to form an imine intermediate, which then reacts with an anhydride, such as glutaric anhydride, to yield the desired 6-oxopiperidine-3-carboxylic acid derivatives. mdpi.com The reaction proceeds through a 2,3-trans-stereoselective pathway. mdpi.com
Another common strategy involves the cyclization of amino esters or related intermediates. For example, the reductive cyclization of amino acetals can lead to the formation of the piperidine ring. mdpi.com Acid-mediated 6-endo-trig cyclization of amine-substituted enones has also been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. nih.gov Furthermore, intramolecular cyclization of alkene group-bearing amides can be achieved through hydride transfer. mdpi.com
Optimization of these multistep syntheses often focuses on improving yields, reducing the number of steps, and controlling stereoselectivity. For example, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in certain cyclization reactions. acs.orgnih.gov
Chemoenzymatic Synthesis Strategies for Piperidine-Based Compounds
Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to afford chiral piperidine derivatives. acs.orgnih.gov These methods are particularly valuable for establishing stereocenters with high enantiomeric excess. acs.orgnih.gov
One notable approach involves the use of transaminases (TAs) for the stereoselective monoamination of 1,5-diketones. The resulting amino-ketones can spontaneously cyclize to form Δ¹-piperideines, which are key precursors to substituted piperidines. researchgate.net By employing enantiocomplementary ω-transaminases, it is possible to access all four diastereomers of 2,6-disubstituted piperidines. researchgate.net
Another powerful chemoenzymatic method is the asymmetric dearomatization of activated pyridines. acs.orgnih.gov This strategy utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov This approach has proven effective in the synthesis of key intermediates for various pharmaceuticals. acs.orgnih.gov
| Chemoenzymatic Strategy | Key Enzymes | Starting Materials | Product | Key Advantages |
| Stereoselective Monoamination | ω-Transaminases | 1,5-Diketones | Chiral 2,6-disubstituted piperidines | Access to all four diastereomers, high enantio- and regioselectivity. researchgate.net |
| Asymmetric Dearomatization | Amine Oxidase/Ene Imine Reductase | Activated Pyridines | Stereo-defined 3- and 3,4-substituted piperidines | High stereoselectivity, applicable to pharmaceutical intermediates. acs.orgnih.gov |
Stereoselective Synthesis and Enantiomeric Resolution of 6-Oxopiperidine-3-carboxamide Intermediates
Controlling the stereochemistry of the 6-oxopiperidine core is paramount for its application in medicinal chemistry. Stereoselective synthesis aims to directly produce a single enantiomer or diastereomer, while enantiomeric resolution separates a racemic mixture into its constituent enantiomers.
Stereoselective syntheses often employ chiral auxiliaries or catalysts. For example, using a chiral ammonia (B1221849) equivalent, such as (S)- or (R)-O-(α-phenylethyl)hydroxylamine, in a Michael addition followed by cyclization allows for the preparation of racemic lactams that can be separated into diastereomers. thieme-connect.comresearchgate.net Subsequent removal of the chiral auxiliary yields the enantiomerically pure carboxylic acids. thieme-connect.comresearchgate.net The Castagnoli–Cushman reaction is another method that can provide stereoselective synthesis of 2,3-trans-disubstituted 6-oxopiperidines. mdpi.com
Enantiomeric resolution is a common technique when a stereoselective synthesis is not available or is inefficient. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. researchgate.net Chiral high-performance liquid chromatography (HPLC) is another powerful method for separating enantiomers, and it has been successfully applied to resolve racemic intermediates of this compound derivatives. unimi.it
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, it can be further modified to create a library of diverse compounds. This functionalization can occur at the amide linkage, the piperidine ring nitrogen, or other positions on the ring.
Strategies for Amide Linkage Formation in Piperidine Carboxamides
The formation of the amide bond is a fundamental transformation in the synthesis of this compound derivatives. This typically involves the coupling of a piperidine-3-carboxylic acid with an amine.
A common method is the use of coupling reagents to activate the carboxylic acid. researchgate.net Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used to facilitate the amide bond formation under mild conditions. jst.go.jp Other borate-based reagents, like B(OCH2CF3)3, have also been shown to be effective for direct amidation. acs.org
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride or anhydride, which then reacts with the amine. evitachem.com The choice of coupling strategy often depends on the specific substrates and the desired reaction conditions.
| Amide Coupling Reagent | Description | Typical Conditions |
| EDCI/HOBt | Carbodiimide-based coupling agents that activate the carboxylic acid. | Often used with a base like DIPEA in a solvent such as DMF or DCM. jst.go.jp |
| B(OCH2CF3)3 | A borate (B1201080) reagent for direct amidation. | Can be used under mild conditions, sometimes allowing for simple filtration workup. acs.org |
| Acid Chlorides/Anhydrides | Highly reactive carboxylic acid derivatives. | React directly with amines, often in the presence of a non-nucleophilic base. evitachem.com |
Introduction of Diverse Substituents on the Piperidine Ring and Carboxamide Moiety for Library Generation
To generate a library of this compound derivatives, diverse substituents can be introduced at various positions on the scaffold. mdpi.com
N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Alkylation or arylation of the nitrogen can be achieved using various electrophiles, such as alkyl halides or aryl halides, in the presence of a base. mdpi.com For example, N-benzylation can be accomplished using benzyl (B1604629) bromide and potassium carbonate.
Substitution on the Carboxamide: The amine component used in the amide bond formation can be varied to introduce a wide range of substituents on the carboxamide moiety. This allows for the exploration of different chemical spaces and the tuning of the compound's properties. mdpi.com
Substitution on the Piperidine Ring: Introducing substituents directly onto the carbon framework of the piperidine ring is more challenging and often requires the synthesis to start from appropriately substituted precursors. For instance, using substituted aldehydes in the Castagnoli-Cushman reaction leads to derivatives with substituents at the C2 position of the piperidine ring. mdpi.com
Through the systematic application of these functionalization strategies, large and diverse libraries of this compound derivatives can be synthesized, providing a rich source of compounds for screening in drug discovery campaigns. mdpi.comunimi.it
Design and Synthesis of Analogs for Structure-Activity Relationship Investigations
The strategic design and synthesis of analogs of this compound are pivotal for elucidating structure-activity relationships (SAR). These investigations aim to identify key structural features that influence biological activity, thereby guiding the development of more potent and selective therapeutic agents. Medicinal chemistry campaigns have explored modifications at various positions of the this compound scaffold, leading to the discovery of derivatives with enhanced efficacy in diverse areas such as oncology and bone diseases.
Antimelanoma Activity of N-Arylpiperidine-3-carboxamide Derivatives
In the quest for novel treatments for melanoma, a high-throughput screening identified an N-arylpiperidine-3-carboxamide scaffold as a promising starting point for inducing a senescence-like phenotype in human melanoma A375 cells. nih.gov This led to the synthesis and evaluation of a focused library of analogs to establish a clear SAR. nih.gov
The initial hit compound, 1 , demonstrated the ability to induce senescence-like changes in melanoma cells. nih.gov Subsequent modifications focused on the N-aryl ring, the piperidine ring, and the carboxamide moiety. The investigation revealed that the S-isomer with a pyridine (B92270) ring at the B ring position and a pyrrole (B145914) group at R³ resulted in a significantly more potent compound, 54 . nih.gov This analog exhibited an IC₅₀ of 0.03 μM for antimelanoma activity and an EC₅₀ of 0.04 μM for inducing a senescence-like phenotype, highlighting the critical role of these specific substitutions. nih.gov
Table 1: SAR of N-Arylpiperidine-3-carboxamide Analogs against A375 Melanoma Cells. nih.gov
| Compound | R³ | B-Ring | IC₅₀ (μM) | EC₅₀ (μM) |
| 1 | - | Phenyl | >10 | >10 |
| 54 | Pyrrole | Pyridine | 0.03 | 0.04 |
IC₅₀: Half maximal inhibitory concentration for antiproliferative activity. EC₅₀: Half maximal effective concentration for inducing senescence-like morphological change.
Cathepsin K Inhibitors for Anti-Osteoporosis Therapy
A series of novel piperidine-3-carboxamide derivatives were synthesized and assessed for their inhibitory activity against cathepsin K, a key enzyme in bone resorption and a target for osteoporosis treatment. nih.gov The SAR study of these analogs led to the identification of compound H-9 as the most potent inhibitor, with an IC₅₀ value of 0.08 µM. nih.gov
The synthetic strategy involved modifications of the N-substituent on the piperidine ring and the benzyl group of the carboxamide. The data indicated that specific substitutions on the benzyl ring significantly influenced the inhibitory potency. For instance, compound H-11 , with a 3-bromo substitution on the benzyl ring, showed potent activity. nih.gov Molecular docking studies further revealed that these potent analogs form crucial hydrogen bonds and hydrophobic interactions with the active site residues of cathepsin K. nih.gov
Table 2: Inhibitory Activity of Piperidine-3-carboxamide Derivatives against Cathepsin K. nih.gov
| Compound | R-group on Benzylamide | IC₅₀ (µM) |
| H-1 | 2-methyl | >10 |
| H-4 | 2-methoxy | 5.23 |
| H-6 | 4-methoxy | 1.35 |
| H-9 | 3-fluoro | 0.08 |
| H-11 | 3-bromo | 0.12 |
c-Met Kinase Inhibitors
The 6-oxopiperidine-3-carboxylic acid scaffold has also been utilized in the development of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in cancer. A series of analogs were synthesized where the core was coupled with various aromatic amines. mdpi.com
The synthesis commenced with the saponification of an isobutyl ester to yield the piperidinone 3-carboxylic acid, which then underwent coupling with different aromatic amines. mdpi.com The biological evaluation of these amides revealed that analogs containing a 6,7-dimethoxyquinoline (B1600373) moiety, such as compound 20b , were generally more potent than those with pyrropyridine, pyrimidine (B1678525), or aminopyrimidine fragments. mdpi.com Compound 20b demonstrated significant potency against both c-Met kinase and the proliferation of the c-Met-driven MKN45 cell line, with IC₅₀ values of 8.6 nM and 0.57 μM, respectively. mdpi.com Further modifications on the piperidone moiety also yielded promising results. mdpi.com
Table 3: c-Met Kinase Inhibitory Activity of this compound Analogs. mdpi.com
| Compound | Aromatic Amine Moiety | c-Met Kinase IC₅₀ (nM) | MKN45 Cell Proliferation IC₅₀ (μM) |
| 15b | Pyrrolopyridine | >1000 | >10 |
| 16b | Aminopyrimidine | >1000 | >10 |
| 17b | Pyrimidine | >1000 | >10 |
| 18b | Pyrimidine | 245 | 8.9 |
| 19b | Pyrimidine | 156 | 4.5 |
| 20b | 6,7-Dimethoxyquinoline | 8.6 | 0.57 |
ALK Inhibitors via 3D-QSAR Modeling
To develop potent Anaplastic Lymphoma Kinase (ALK) inhibitors, a systematic study employing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling was conducted on a series of 36 piperidine carboxamide derivatives. arabjchem.org This computational approach helped to quantify the impact of structural variations on the biological activity against Karpas-299 tumor cells. arabjchem.org Based on the robust Topomer CoMFA model generated, new compounds with potentially enhanced inhibitory activities were designed through the strategic adjustment and optimization of substituent fragments. arabjchem.org This highlights the power of computational chemistry in guiding the synthesis of analogs with desired biological profiles.
Structure Activity Relationship Sar Studies of 6 Oxopiperidine 3 Carboxamide Derivatives
Correlating Structural Modifications with Observed Biological Activity Profiles
The biological activity of 6-oxopiperidine-3-carboxamide derivatives is intricately linked to their structural features. Modifications to various parts of the molecule can lead to significant changes in potency and selectivity for different biological targets, including enzymes like poly(ADP-ribose) polymerase (PARP) and cathepsin K, as well as RNA-binding proteins such as HuR. nih.govmdpi.comunitn.it
The nature and position of substituents on the this compound scaffold are critical determinants of biological activity.
For instance, in the context of PARP inhibitors, constraining the carboxamide group of a benzamide (B126) pharmacophore by incorporating it into a second ring, as seen in the this compound structure, has been shown to be crucial for improving potency. nih.gov Substitutions at the 3-position of benzamides, such as the introduction of an amino group to form 3-aminobenzamide (B1265367) (3-AB), were pivotal in early studies for elucidating PARP function. nih.gov More complex derivatives, such as N-[1-(oxan-4-yl)-5-[3-(trifluoromethoxy)phenyl]pyrazol-3-yl]-6-oxopiperidine-3-carboxamide, highlight the use of various functional groups, including oxane, pyrazole, and trifluoromethoxy-substituted phenyl rings, to modulate biological activity. ontosight.ai
In the development of farnesyltransferase (FTase) inhibitors, modifications to the N-1 and C-5 positions of a piperidin-2-one scaffold, a related structure, demonstrated the importance of specific substituents. acs.org A 3-pyridylmethyl group at the N-1 position was found to be important for FTase inhibition, as altering the nitrogen's position within the pyridine (B92270) ring or forming the pyridine N-oxide led to a complete loss of activity. acs.org Similarly, a nitro group at the C-5 position was crucial, with its reduction resulting in inactive compounds. acs.org Furthermore, introducing a 3,4-dihydroxyphenyl group at the C-6 position resulted in a threefold increase in potency compared to a 4-hydroxyphenyl group. acs.org
Studies on cathepsin K inhibitors have shown that substitutions on the N-benzyl group of (R)-N-benzyl-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide derivatives significantly impact inhibitory activity. mdpi.com For example, compound H-9 with a 3-methoxybenzyl group exhibited the most potent inhibition with an IC₅₀ value of 0.08 µM. mdpi.com Other substitutions, such as 2-methoxybenzyl (H-4 ), 4-methoxybenzyl (H-6 ), and 3-bromobenzyl (H-11 ), also demonstrated notable, albeit varied, levels of inhibition. mdpi.com
| Compound ID | N-Benzyl Substituent | Cathepsin K IC₅₀ (µM) |
| H-9 | 3-Methoxybenzyl | 0.08 |
| H-4 | 2-Methoxybenzyl | - |
| H-6 | 4-Methoxybenzyl | - |
| H-11 | 3-Bromobenzyl | - |
Data for H-4, H-6, and H-11 were noted as synthesized and tested, but specific IC₅₀ values were not provided in the abstract. mdpi.com
Stereochemistry plays a profound role in the biological activity of this compound derivatives, influencing how these molecules interact with their biological targets.
In the context of prolyl oligopeptidase inhibitors, the stereochemistry at the P1 and P5 sites of isophthalic acid bis(l-prolyl-pyrrolidine) amide derivatives was a key focus. nih.gov While the initial compound had a low log P value, replacing the pyrrolidinyl group at the P5 site with cycloalkyl groups like cyclopentyl and cyclohexyl, or a phenyl group, led to slightly more potent compounds with significantly higher log P values. nih.gov Further increasing potency was achieved by substituting the pyrrolidinyl group at the P1 site with 2(S)-cyanopyrrolidinyl or 2(S)-(hydroxyacetyl)pyrrolidinyl groups. nih.gov
Similarly, for α-glucosidase inhibitors based on a pyrimidinyl-piperazine carboxamide scaffold, compounds with an S-configuration at the chiral center were found to be up to five times more active than their R-configuration counterparts. researchgate.net This highlights the critical importance of stereospecific interactions with the enzyme's active site.
Research on MDM2 inhibitors also underscores the importance of stereochemistry. The cocrystal structure of a related compound revealed that the 4-hydroxyl on a cyclohexylcarboxamide substituent forms a hydrogen bond with Lys94 of the MDM2 protein. acs.org This specific interaction is dependent on the correct spatial arrangement of the atoms, emphasizing the role of stereochemistry in achieving high binding affinity.
| Stereochemical Feature | Biological Target | Impact on Activity |
| 2(S)-cyanopyrrolidinyl at P1 site | Prolyl Oligopeptidase | Increased potency. nih.gov |
| S-configuration at chiral center | α-glucosidase | Up to 5-fold more active than R-configuration. researchgate.net |
| (S,S)-isomer vs. (R,R)-isomer | Unspecified Target | Different orientation of 2-chloro substituent affecting interaction with Phe149. rug.nl |
Pharmacophore Elucidation and Development of Molecular Descriptors for this compound Activity
The development of pharmacophore models and molecular descriptors has been instrumental in understanding the SAR of this compound derivatives and in guiding the design of new, more potent compounds.
Pharmacophore models are three-dimensional arrangements of essential features that a molecule must possess to be recognized by a specific biological target. For PARP inhibitors, early SAR studies identified that constraining the carboxamide group of a benzamide pharmacophore within a second ring was critical for improved potency. nih.gov More advanced 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models have been developed to identify new chemical entities for inhibiting enzymes like CYP17A1 and CYP19A1, with models like AADDRR.860 showing high predictive power. google.com
In the context of Tankyrase 1 (TNKS1) inhibitors, pharmacophore models were derived from DNA-encoded chemical libraries (DECLs). researchgate.net These models, when combined with docking-based screening, successfully identified novel TNKS1 inhibitors outside the chemical space of the original libraries, leading to the discovery of a lead compound with an IC₅₀ value of 22 nM. researchgate.net
For anti-proliferative curcumin (B1669340) mimics based on a 3,5-bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamide scaffold, 2D-QSAR modeling yielded promising models with high squared correlation coefficients (R²) for different cancer cell lines, validating the observed biological properties. nih.gov
| Pharmacophore/Descriptor | Biological Target | Key Findings |
| Constrained Carboxamide | PARP | Improved potency. nih.gov |
| AADDRR.860 3D-QSAR Model | CYP17A1/CYP19A1 | High predictive power (R² = 0.9228, Q² = 0.9400). google.com |
| DECL-derived Pharmacophore | Tankyrase 1 (TNKS1) | Identification of novel inhibitors with nanomolar potency. researchgate.net |
| 2D-QSAR Models | Human Topoisomerase IIα | High correlation for anti-proliferative activity in various cell lines (R² up to 0.951). nih.gov |
Rational Design Principles for Novel this compound Analogues with Enhanced Affinity and Selectivity
The rational design of novel this compound analogues leverages the insights gained from SAR studies, pharmacophore modeling, and structure-based design approaches to create compounds with improved therapeutic profiles.
A key principle in rational design is the targeted modification of the scaffold to enhance interactions with the biological target. For example, in the design of renin inhibitors, new pyrimidine (B1678525) derivatives were designed to enhance the inhibitory activity of an initial fragment hit. osti.gov This involved introducing a basic amine to interact with the catalytic aspartic acids and optimizing the S1/S3 binding elements, which led to a remarkable 65,000-fold increase in potency. osti.gov
Structure-based design was also employed to develop novel ligands for the RNA-binding protein HuR. unitn.itnih.gov By computationally modeling interactions and then synthesizing the designed compounds, researchers were able to create molecules that could potentially interfere with the HuR-RNA complex. Saturation-transfer difference NMR and in silico studies were used to assess the structural features of their interaction with HuR, providing a guide for further optimization. unitn.it
In the development of prolyl oligopeptidase inhibitors, a rational approach was taken to improve the low log P value of a potent lead compound. nih.gov By systematically replacing a pyrrolidinyl group with more lipophilic cycloalkyl or phenyl groups, the researchers were able to increase the log P value while maintaining or even slightly improving potency. nih.gov
The development of proteolysis targeting chimeras (PROTACs) represents another advanced rational design strategy. In the case of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a lead PROTAC was rationally optimized to create a new compound that degrades IDO1 with a DC₅₀ of 5 nM in human glioblastoma cells. nih.gov
Biological Activities and Mechanistic Investigations of 6 Oxopiperidine 3 Carboxamide
Enzyme Inhibition and Modulatory Effects by 6-Oxopiperidine-3-carboxamide and its Derivatives
The 6-oxopiperidine ring system is a key pharmacophore that has been incorporated into molecules designed to inhibit or modulate the activity of several critical enzymes. The structural rigidity and chemical functionalities of this scaffold allow for specific interactions within the active sites of these proteins.
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary strategy for the treatment of conditions like Alzheimer's disease. Research has shown that compounds structurally related to this compound can act as inhibitors of this enzyme. Specifically, (3S)-6-Oxopiperidine-3-carboxylic acid has been identified as an inhibitor of acetylcholinesterase. nih.gov This compound is thought to bind to the active site of the enzyme, leading to an accumulation of acetylcholine at nerve endings. nih.gov
Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in the process of bone resorption. Its inhibition is a major target for the development of anti-osteoporosis therapies. A series of novel piperidine-3-carboxamide derivatives have been synthesized and assessed for their ability to inhibit Cathepsin K. nih.gov
In one study, derivatives were designed based on a fragment-based approach, leading to compounds with significant inhibitory potency. nih.gov Compound H-9 from this series demonstrated the most potent inhibition, with an IC₅₀ value of 0.08 µM. Molecular docking simulations suggested that this compound forms multiple hydrogen bonds and hydrophobic interactions with essential residues within the active site of Cathepsin K. The in vitro anti-bone resorption effects of H-9 were comparable to MIV-711, a known Cathepsin K inhibitor. nih.gov
| Compound | Substituent (R1) | IC₅₀ (µM) |
|---|---|---|
| H-7 | 4-Cl | 0.12 |
| H-8 | 2-Cl | 0.15 |
| H-9 | 3-Cl | 0.08 |
| H-10 | 4-Br | 0.16 |
Data sourced from a study on novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents. nih.gov
Acetate kinase (AcK) is an essential enzyme for microbial growth and has been identified as a potential broad-spectrum target for new antibacterial agents. nih.govbohrium.com In silico and in vitro studies have demonstrated that 6-oxopiperidine-3-carboxylic acid, a related piperidine (B6355638) derivative, can inhibit the growth of pathogenic bacteria, including Mycobacterium tuberculosis and pathogenic Escherichia coli. nih.govbohrium.combohrium.comresearchgate.net The mechanism of this antibacterial action is the targeting of Acetate Kinase. nih.govmdpi.com Molecular modeling and docking studies have supported these experimental findings, illustrating the interactions between the inhibitor and the AcK enzyme. bohrium.combohrium.com This research suggests that such piperidine derivatives could be further developed as a novel class of drugs against common and multi-drug resistant (MDR) pathogens. nih.govbohrium.com
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety, as it increases the levels of these endogenous lipids without the side effects associated with direct cannabinoid receptor agonists. nih.govnih.gov
Derivatives containing the piperidine scaffold have been identified as potent, covalent inhibitors of FAAH. nih.govnih.gov Specifically, cyclic piperidine ureas are known to be hydrolyzed by FAAH, which results in the formation of a stable, covalent enzyme-inhibitor adduct that deactivates the enzyme. nih.gov Computational analyses have shown that the FAAH enzyme induces a conformational distortion in the amide bond of these piperidine-based inhibitors, which facilitates the nucleophilic attack by the catalytic serine (Ser241) and promotes the covalent modification. nih.gov The piperidine structural motif is considered effective for generating new covalent inhibitors of FAAH. nih.gov
Receptor Binding and Protein Interaction Analysis
The this compound framework has also been utilized to develop ligands that bind to specific cell surface receptors, thereby modulating cellular processes such as adhesion, migration, and invasion, which are critical in cancer metastasis.
The urokinase plasminogen activator receptor (uPAR) is a glycosyl-phosphatidylinositol (GPI) anchored cell-surface protein implicated in multiple stages of cancer metastasis. escholarship.org It binds the protease urokinase-type plasminogen activator (uPA), localizing proteolytic activity to the cell surface, and also interacts with other proteins to mediate cell signaling. escholarship.orgscbt.com
Virtual screening efforts to identify small molecules that bind to uPAR have identified compounds with a piperidinone core. escholarship.org A study evaluating a piperidinone derivative, specifically anti-N-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide, demonstrated its ability to bind to uPAR. This was shown through competition assays where the compound displaced a fluorescently-labeled peptide from the receptor. escholarship.org
| Compound | Binding Affinity (Kᵢ in µM) |
|---|---|
| anti-N-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxamide | 23 |
Data from a study probing the binding of small molecules to the urokinase receptor. escholarship.org
The binding site for these small molecules is a pocket located at the protein-protein interface between uPAR and its ligand, uPA. escholarship.org By occupying this site, such compounds can disrupt the uPAR/uPA system and its downstream effects on cancer cell invasion and metastasis. escholarship.org
HuR Protein Binding Studies
The RNA-binding protein HuR (Hu antigen R) plays a critical role in the post-transcriptional regulation of genes involved in various cellular processes, including cancer progression. unimi.itfrontiersin.orgmdpi.com Consequently, it has emerged as a promising therapeutic target. unimi.it
Researchers have investigated the binding of piperidine-containing compounds to the HuR protein. Specifically, a compound designated as BOPC1, N-(2-(benzylamino) ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide, was found to be effective in binding to HuR. unimi.it This interaction is significant as the HuR protein is involved in the stabilization of messenger RNAs (mRNAs) of many cancer-related genes. frontiersin.orgmdpi.com
Further studies have focused on designing and synthesizing novel oxopiperidine-3-carboxamides to better understand the structure-activity relationships and improve binding affinity towards HuR. unimi.it Computational and experimental studies, including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR), have been employed to map the binding epitopes of these ligands. rug.nlunitn.it For instance, a study identified three new compounds that interact with the RNP regions of the RRM1 and RRM2 domains of HuR, a crucial area for the protein's activity. unitn.it These findings pave the way for the development of potent and specific HuR inhibitors for potential cancer therapy. unimi.itunitn.it
Therapeutic Potential and Preclinical Biological Evaluation
Anti-inflammatory and Antimicrobial Properties of Piperidine Carboxamides
Piperidine carboxamide derivatives have demonstrated notable anti-inflammatory and antimicrobial activities. ontosight.aiontosight.ai In vivo studies using carrageenan-induced paw edema in rats showed that certain halogenated derivatives of piperidine-4-carboxamide exhibited significant anti-inflammatory effects, with the chloro and bromo derivatives showing potency comparable to aspirin (B1665792). hamdard.edu.pk The anti-inflammatory mechanism of some piperidine derivatives is linked to their antagonist activity against tachykinin receptors. hamdard.edu.pk
In terms of antimicrobial properties, various piperidine derivatives have been synthesized and evaluated. researchgate.net For example, novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms. researchgate.net The antimicrobial action is often attributed to the disruption of bacterial cell walls or the inhibition of essential enzymatic pathways.
Anticancer Activity of Related Compounds
The piperidine scaffold is a key component in many compounds with demonstrated anticancer properties. nih.gov Derivatives of piperidine have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and prostate. nih.gov The mechanisms of action are diverse and include the disruption of microtubule assembly, which is vital for cell division, and the modulation of key signaling pathways involved in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt. nih.gov
A specific class of related compounds, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has been identified as a new chemotype of tubulin inhibitors with antiproliferative activity against prostate cancer cells. nih.gov Another study synthesized a series of piperidine carboxamide derivatives that showed significant anti-tumor activity in a Karpas-299 cell model, indicating their potential as Anaplastic Lymphoma Kinase (ALK) inhibitors. arabjchem.org ALK is a critical therapeutic target due to its association with tumor cell proliferation and growth. arabjchem.org
Development as Anti-osteoporosis Agents Targeting Specific Enzymes
Piperidine-3-carboxamide derivatives have been explored as potential therapeutic agents for osteoporosis by targeting specific enzymes involved in bone resorption. mdpi.comontosight.ai One key target is Cathepsin K (Cat K), a cysteine protease that plays a crucial role in the degradation of bone matrix proteins. mdpi.comnih.gov
A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against Cat K. mdpi.com Compound H-9 from this series demonstrated the most potent inhibition with an IC₅₀ value of 0.08 µM. mdpi.comdctabudhabi.ae Molecular docking studies revealed that H-9 forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cat K. mdpi.comdctabudhabi.ae In vitro studies showed that H-9 had anti-bone resorption effects comparable to MIV-711, a Cat K inhibitor in clinical trials. mdpi.com Furthermore, in vivo experiments in mice with osteoporosis induced by ovariectomy showed that H-9 increased bone mineral density, highlighting its potential as an anti-osteoporosis agent. mdpi.com
| Compound | Target Enzyme | IC₅₀ (µM) | Biological Effect |
| H-9 | Cathepsin K | 0.08 | Anti-bone resorption, increased bone mineral density. mdpi.com |
| F-12 | Cathepsin K | 13.52 | Inhibitory activity. mdpi.com |
Human Platelet Aggregation Inhibition
Certain piperidine-3-carboxamides, also known as nipecotamides, are potent inhibitors of human platelet aggregation induced by various agonists. nih.govacs.org The inhibitory effects of these compounds have been studied in vitro, with research showing that their antiplatelet activity is influenced by factors such as lipophilicity. nih.govuni.lu
Studies on a series of anilides and phenyl esters of piperidine-3-carboxylic acid (nipecotic acid) revealed that amides were generally more active than the corresponding esters. researchgate.netuni.lu The 4-hexyloxyanilide of nipecotic acid was identified as a particularly active compound, with an IC₅₀ value comparable to that of aspirin in adrenaline-induced aggregation. uni.lu The mechanism of action is thought to involve interactions with the platelet membrane and potentially the platelet-activating factor (PAF) receptor. nih.gov Double reciprocal plots indicated competitive inhibition of PAF binding to platelets by a typical nipecotamide. nih.gov
| Compound Type | Agonist | Key Findings |
| Nipecotamides (piperidine-3-carboxamides) | PAF, ADP, Collagen | Potent inhibitors; activity influenced by lipophilicity. nih.gov |
| Anilides of nipecotic acid | ADP, Adrenaline | Amides more active than esters; 4-hexyloxyanilide showed high activity. researchgate.netuni.lu |
Neuroactive Properties and Central Nervous System Research Applications
The piperidine ring is a common structural motif in compounds with activity in the central nervous system (CNS). clinmedkaz.org In silico studies have predicted that new piperidine derivatives can affect various targets in the CNS, including enzymes, receptors, and ion channels. clinmedkaz.org This suggests their potential application in treating CNS diseases. clinmedkaz.org
While direct studies on the neuroactive properties of this compound are limited, related piperidine carboxamide derivatives have been investigated for their potential as anti-Alzheimer agents. ontosight.ai Some of these derivatives have shown superior acetylcholinesterase inhibitory activity compared to reference drugs, highlighting the therapeutic potential of this chemical class in neurodegenerative disorders. ontosight.ai
Protective Activity Against Retinal Damage
The compound N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a derivative of this compound, has demonstrated significant neuroprotective effects against retinal damage in various preclinical models. nih.govarvojournals.orgbiorxiv.orgresearchgate.net Its mechanism of action is primarily attributed to the activation of the Tropomyosin-related kinase B (TrkB) receptor, which is the cognate receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net Unlike BDNF, HIOC possesses the ability to cross the blood-retina barrier, enabling systemic administration to exert its protective effects on the retina. nih.govresearchgate.net
Research has shown that HIOC can protect photoreceptors from light-induced retinal degeneration and preserve visual function following ocular blast injury. nih.govresearchgate.net In a mouse model of ocular blast injury, systemic administration of HIOC was found to preserve visual function for at least four months. nih.govresearchgate.net The therapeutic window for this protective effect was observed to be within 3 hours of the injury. nih.govresearchgate.net The involvement of the TrkB receptor in this protective activity was confirmed by the fact that the therapeutic effect of HIOC was blocked by a TrkB antagonist. nih.gov
In a model of traumatic blast-induced ocular injury in mice, HIOC treatment for one week significantly mitigated the loss of visual function at both one week and one month post-injury. arvojournals.org The injury model was characterized by damage to the inner retina, including a significant loss of retinal ganglion cells (RGCs), an increase in microglia activation, and reactive gliosis. arvojournals.org HIOC treatment helped to counter these effects. arvojournals.org
Furthermore, in a mouse model of optic nerve crush, systemic delivery of HIOC increased the survival of RGCs. biorxiv.org After one and two weeks following the crush injury, a significant loss of RGCs (80-85%) was observed in the control group. biorxiv.org Treatment with HIOC partially but significantly prevented this cell loss. biorxiv.org
The protective effects of HIOC are mediated through the activation of the BDNF/TrkB signaling cascade. nih.gov This pathway is known to have neuroprotective effects in various models of neurodegeneration. nih.govresearchgate.net By activating this pathway, HIOC can help to reduce neuronal apoptosis and promote cell survival in the retina following injury or stress. nih.govfrontiersin.org
Research Findings on the Protective Effects of HIOC on the Retina
| Model of Retinal Damage | Key Findings | Reference |
| Ocular Blast Injury | Preserved visual function for at least four months. nih.govresearchgate.net | nih.govresearchgate.net |
| Therapeutic effect blocked by TrkB antagonist. nih.gov | nih.gov | |
| Mitigated loss of visual function at 1 week and 1 month. arvojournals.org | arvojournals.org | |
| Reduced retinal ganglion cell loss. arvojournals.org | arvojournals.org | |
| Optic Nerve Crush | Increased survival of retinal ganglion cells. biorxiv.org | biorxiv.org |
| Partially prevented the 80-85% loss of RGCs seen in controls. biorxiv.org | biorxiv.org | |
| Light-Induced Retinal Degeneration | Protected photoreceptors. nih.gov | nih.gov |
Computational and in Silico Approaches in 6 Oxopiperidine 3 Carboxamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is instrumental in studying 6-oxopiperidine-3-carboxamide derivatives by elucidating their binding modes within the active sites of biological targets.
Detailed research findings from docking studies have provided critical insights into how these compounds interact with specific proteins. For instance, in the development of apoptosis inducers, derivatives such as (2SR,3SR)-N-(4-(1H-Imidazol-1-yl)benzyl)-1-(4-(cyclopentyloxy)phenyl)-2-(4-isopropoxyphenyl)-6-oxopiperidine-3-carboxamide were investigated for their ability to inhibit the p53-MDM2 interaction, a key regulator of p53 activity. doi.org Docking simulations help visualize how the carboxamide scaffold fits into the binding pocket of MDM2, identifying key hydrogen bonds and hydrophobic interactions that are crucial for displacing p53 and restoring its tumor-suppressive function. doi.org Similarly, studies on N-(2-(benzylamino) ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl -6-oxopiperidine-3-carboxamide (BOPC1) have used molecular modeling to understand its interaction with the RNA-binding protein HuR, a target in cancer therapy. unimi.it
Docking algorithms like AutoDock Vina calculate a binding affinity score (ΔG), which estimates the strength of the ligand-receptor interaction. A more negative score typically signifies a stronger and more stable binding. biorxiv.org These simulations allow researchers to analyze specific interactions, such as hydrogen bonds with key amino acid residues like Glycine 42 and Lysine (B10760008) 249, or halogen bonds with residues like Glycine 312, which can significantly enhance binding potency. nih.gov This detailed atomic-level information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.
| Derivative Class | Protein Target | Key Findings from Docking | Reference |
|---|---|---|---|
| N-aryl-6-oxopiperidine-3-carboxamides | MDM2 | Predicted to bind in the p53-binding pocket, disrupting the p53-MDM2 interaction. | doi.org |
| BOPC1 (a specific this compound) | HuR (RNA-Binding Protein) | Elucidated binding mode within a pocket-like region of the RRM1/2 domain, guiding the design of new ligands. | unimi.it |
| N-Piperidinyl-Benzimidazolone Derivatives | OGG1 (8-Oxo-Guanine DNA Glycosylase 1) | Identified key hydrogen bonds with G42 and K249 and halogen bonds with G312, explaining structure-activity relationships. | nih.gov |
| Piperidine (B6355638) Fused Pyrazoles | Bacterial and Fungal Enzymes | Demonstrated good binding scores with targets like Adenylate kinase and DNA polymerase, suggesting antimicrobial potential. | iajpr.comdntb.gov.ua |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For this compound research, QSAR models are developed to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts toward more promising candidates.
The process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activities. rsc.org Recent studies have shown the power of combining multiple machine learning algorithms, such as deep neural networks (DNN), with various molecular descriptor types to build robust QSAR models. nih.gov For example, a study on novel 6-hydroxybenzothiazole-2-carboxamide derivatives, which share structural similarities with the piperidine core, demonstrated that nonlinear QSAR models generated using Gene Expression Programming (GEP) had significantly higher predictive accuracy (R² of 0.89 for the training set) compared to linear models. nih.gov
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed. rsc.org These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. rsc.org These maps provide intuitive, graphical guidance for chemists to decide where to add or remove functional groups on the this compound scaffold to enhance biological potency. rsc.org
| QSAR Method | Key Descriptors | Validation Metrics | Application in Piperidine-like Scaffolds |
|---|---|---|---|
| Linear QSAR | Topological, Quantum-Chemical | R², F-value, R²cv | Used as a baseline model for predicting MAO-B inhibition by carboxamide derivatives. nih.gov |
| Nonlinear QSAR (GEP, DNN) | Constitutional, Geometrical, Electrostatic | High R² (>0.8), Low MSE | Improved prediction of MAO-B inhibitory efficacy for novel carboxamide compounds. nih.gov Models developed to predict pharmacokinetic parameters like plasma half-life. nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | High R²cv (>0.6), High R²pred (>0.6) | Generated contour maps to guide structural modifications for improving the activity of oxadiazole derivatives as anti-Alzheimer agents. rsc.org |
Pharmacophore Development and Virtual Screening Strategies for Novel Scaffolds
Pharmacophore modeling and virtual screening are powerful in silico strategies for discovering novel compounds. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govnih.gov
The process begins by generating a pharmacophore model, which can be based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). plos.org For instance, a model for a this compound derivative would map its key interaction points, such as the hydrogen-bonding capacity of the amide group and the hydrophobic nature of its substituents. plos.org
This pharmacophore model is then used as a 3D query to rapidly screen large chemical databases containing millions of compounds, such as ZINC or Chemspace. plos.org The screening software identifies molecules from the database that match the pharmacophoric features both chemically and spatially. researchgate.net The resulting "hits" are chemically diverse molecules that are predicted to have the desired biological activity but may possess entirely new core structures (scaffolds). nih.gov This approach was successfully used to identify new inhibitors of the SARS-CoV-2 main protease, where a consensus pharmacophore model screened over 340 million compounds, leading to the identification of seven active compounds. nih.gov This methodology allows researchers to move beyond simple modifications of the this compound core and discover truly novel classes of potential therapeutic agents. semanticscholar.org
| Step | Description | Key Tools/Databases | Outcome |
|---|---|---|---|
| 1. Model Generation | A 3D pharmacophore model is created based on the key features of an active this compound derivative or the target's binding site. Features include H-bond acceptors/donors, hydrophobic regions, etc. | Discovery Studio, Pharmit, LigandScout | A 3D query representing essential interactions for biological activity. plos.org |
| 2. Database Screening | The pharmacophore model is used to search large compound libraries for molecules that match the 3D arrangement of features. | ZINC, MCULE, Enamine, PubChem | A large set of initial "hit" compounds. plos.org |
| 3. Filtering | The hits are filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to remove undesirable compounds. | Fitter, TOPKAT, ADMET-specific software | A refined list of promising drug-like candidates. semanticscholar.orgucl.ac.uk |
| 4. Docking & Scoring | The filtered hits are subjected to molecular docking to predict their binding modes and rank them based on binding affinity scores. | Glide, AutoDock, CDOCKER | A final, prioritized list of novel compounds for experimental validation. plos.org |
Molecular Dynamics Simulations and Conformational Analysis of 6-Oxopiperidine Derivatives
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com This technique is crucial for assessing the stability of predicted binding poses and understanding the flexibility of both the this compound derivative and its target protein. iajpr.com
Conformational analysis, often aided by experimental techniques like X-ray crystallography, provides foundational knowledge about the molecule's shape. Studies on 6-oxopiperidine derivatives have confirmed that the six-membered piperidine ring typically adopts a stable chair conformation. researchgate.netasianpubs.org MD simulations build upon this by placing the molecule in a simulated physiological environment (a box of water with ions) and calculating the forces between atoms over hundreds of nanoseconds. ucl.ac.ukmdpi.com
Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein-ligand complex over the simulation time suggests a stable binding mode. mdpi.com RMSF analysis reveals which parts of the protein or ligand are flexible and which are rigid. biorxiv.org Furthermore, MD simulations allow researchers to monitor the persistence of crucial interactions, like hydrogen bonds, confirming their importance for the stability of the complex. biorxiv.orgmdpi.com This detailed understanding of the dynamic behavior of 6-oxopiperidine derivatives is essential for validating in silico predictions and ensuring the rational design of effective molecules.
| Technique | Information Provided | Key Findings for Piperidine Derivatives | Reference |
|---|---|---|---|
| X-Ray Crystallography | Precise 3D atomic coordinates in the solid state; confirms stereochemistry and ring conformation. | The piperidine ring in various derivatives consistently shows a chair conformation. The relative configuration of substituents can be definitively determined. | researchgate.netasianpubs.org |
| Molecular Dynamics (MD) Simulation | Dynamic behavior of the ligand-protein complex over time; stability of binding pose and key interactions. | Confirms the stability of docked poses by showing low RMSD values. Allows for monitoring of hydrogen bond lifetimes and flexibility of binding site residues. | nih.goviajpr.commdpi.com |
| Conformational Searching | Exploration of possible low-energy conformations of the molecule. | Monte Carlo and molecular mechanics methods can identify stable conformations, such as chair-chair and chair-boat forms in related lactam systems. | acs.org |
In Silico Prediction of Biological Pathways and Mechanisms of Action
Beyond predicting interactions with a single target, advanced computational methods can forecast the broader biological consequences of a compound's activity, including its mechanism of action (MoA) and its impact on cellular pathways. nih.gov This systems-level perspective is vital for understanding the full therapeutic potential and possible off-target effects of this compound derivatives.
Network-based inference methods are a powerful approach for this purpose. These methods construct complex networks linking chemical substructures, drugs, and protein targets. nih.gov By analyzing the position of a new compound within this network, algorithms can predict its likely targets and, by extension, the biological pathways it might modulate. nih.gov For example, a derivative of this compound was identified as an apoptosis inducer, and in silico analysis supported its mechanism as an activator of the p53 pathway through the inhibition of its interaction with MDM2. doi.org
Other computational tools, like PseudoCell, allow for the simulation of regulatory network dynamics, predicting how the introduction of a compound might alter cellular processes over time. bohrium.com Furthermore, pathway enrichment analysis can take a list of predicted protein targets for a compound and identify which signaling or metabolic pathways (e.g., KEGG pathways) are statistically overrepresented. nih.gov This can reveal unexpected therapeutic opportunities, such as the potential for a compound to influence inflammatory signaling through the IL-6 pathway or impact metabolic processes. nih.govescholarship.org These in silico predictions provide testable hypotheses for further experimental validation, accelerating the characterization of the biological role of novel this compound derivatives.
| Computational Approach | Description | Example Application | Reference |
|---|---|---|---|
| Network-Based Inference (e.g., bSDTNBI) | Uses a network of known drug-target-substructure relationships to predict new targets and MoAs for novel compounds. | Predicting MoA for new chemical entities by integrating them into a global drug-target network. | nih.gov |
| Pathway Enrichment Analysis | Identifies biological pathways that are significantly associated with a set of protein targets predicted for a compound. | Predicting that bioactive compounds from a plant extract interact with the IL-6 signaling pathway. | nih.gov |
| Target-Based Prioritization | Utilizes knowledge of a specific pathway (e.g., p53 regulation) to design and prioritize compounds predicted to modulate that pathway. | Identifying this compound derivatives as potential p53 activators by targeting the p53-MDM2 interaction. | doi.org |
| Regulatory Network Simulation | Models the dynamic behavior of cellular networks to simulate the effect of perturbations, such as the introduction of a drug. | Using tools like PseudoCell to analyze the downstream effects of modulating a specific cellular element. | bohrium.com |
Analytical Methodologies for 6 Oxopiperidine 3 Carboxamide and Its Metabolites
Chromatographic Separation Techniques for Purity Assessment and Enantiomeric Separation
Chromatographic methods are fundamental in the analysis of 6-Oxopiperidine-3-carboxamide, providing robust means for both assessing purity and performing separations on an analytical and preparative scale.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and its derivatives. Purity specifications for related compounds are often set at a minimum of 97%, as confirmed by HPLC analysis. aliyuncs.comchemicalbook.comchemscene.comchemscene.comscbt.com Analytical HPLC is frequently performed using reverse-phase columns, such as C18, with a gradient elution system. rsc.org A typical mobile phase might consist of an aqueous component with a modifier like 0.1% trifluoroacetic acid (TFA) and an organic component like acetonitrile. rsc.org
For preparative purposes, HPLC is used to isolate and purify larger quantities of the compound from reaction mixtures or to separate stereoisomers. rsc.orglcms.czshimadzu.com The methodology is scaled up from the analytical level, often using larger columns and higher flow rates. For instance, the separation of cis and trans isomers of N-substituted 6-oxopiperidine-3-carboxylic acid derivatives has been successfully achieved using a YMC-Actus Triart Prep C18-S column with a water/ethanol gradient. rsc.org Chiral HPLC is specifically employed for the separation of enantiomers, a critical step in pharmaceutical development. rsc.org This is often accomplished using specialized chiral columns, such as Diacel Chiralpak, with a mobile phase like ethanol/heptane. rsc.org
| Purpose | Column Example | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Analytical Purity | YMC Triart-C18-S (3μm, 2x150 mm) | Gradient: 0.1% TFA in water / 0.1% TFA in acetonitrile | UV (e.g., 215 nm) | rsc.org |
| Preparative Separation | YMC-Actus Triart Prep C18-S (15 μm, 50×250 mm) | Gradient: Water (A) and Ethanol (B) | UV Spectrophotometric | rsc.org |
| Chiral Separation | Diacel Chiralpak IA (4.6 mm x 250 mm) | Ethanol:Heptane / 0.1% TFA (8:92) | UV (215 nm) | rsc.org |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 6-oxopiperidine derivatives and their metabolites in complex biological matrices. google.comgoogle.com This technique is particularly vital for studying metabolites like 6-oxopiperidine-2-carboxylic acid (Oxo-PIP), a biomarker for certain metabolic disorders. google.compdeonline.orgresearchgate.net The methodology involves chromatographic separation followed by mass spectrometric detection, where a precursor ion is selected and fragmented to produce characteristic product ions, a process known as selected reaction monitoring (SRM). researchgate.net
For quantification, a stable isotope-labeled internal standard, such as a deuterated version of the analyte (e.g., D3-Oxo-PIP), is added to the sample. google.compdeonline.org This allows for accurate quantification by correcting for matrix effects and variations in instrument response. pdeonline.org The analysis is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. google.comgoogle.com For the related biomarker Oxo-PIP, the mass transition monitored is typically from a precursor ion of m/z 144.2 to a product ion of m/z 98.1. google.comgoogle.com Similar non-derivatized LC-MS/MS methods can be adapted for this compound (MW: 142.16 g/mol ) by determining its specific precursor and product ion transitions. bldpharm.com
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. aliyuncs.comasianpubs.org
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For the piperidine (B6355638) ring, protons typically appear in the δ 2.8–3.5 ppm range. The amide protons would be expected to appear as distinct signals, and the chemical shifts of the ring protons would be influenced by the positions of the oxo and carboxamide groups. clockss.org
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals would include those for the carbonyl carbons of the lactam (C6=O) and the amide group (C=O), which are expected in the δ 168-175 ppm region. asianpubs.org The remaining carbons of the piperidine ring would appear at higher field strengths.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Piperidine Ring Protons | ~2.8 - 3.5 | |
| ¹³C | Lactam Carbonyl (C=O) | ~168 - 175 | asianpubs.org |
| ¹³C | Amide Carbonyl (C=O) | ~169 | asianpubs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. aliyuncs.comasianpubs.org The molecular weight of this compound is 142.16 g/mol . bldpharm.com In a mass spectrum, this would correspond to the molecular ion peak (M⁺) at an m/z of approximately 142. savemyexams.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org
The fragmentation pattern is unique to the molecule's structure. Common fragmentation patterns involve the loss of small, stable neutral molecules. savemyexams.com For this compound, expected fragmentations could include the loss of the carboxamide group (-CONH₂) or cleavages within the piperidine ring. whitman.edu Analysis of these fragments provides a fingerprint that helps to verify the compound's identity. savemyexams.comwhitman.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. researchgate.nethmdb.ca The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. pressbooks.publibretexts.org
Key characteristic absorption bands for this compound would include:
N-H Stretching: The amide N-H bonds would typically show absorption in the range of 3300–3500 cm⁻¹. pressbooks.pub
C=O Stretching: Two distinct carbonyl stretching bands would be expected. The lactam (cyclic amide) carbonyl typically absorbs around 1650-1700 cm⁻¹, while the primary amide carbonyl would also absorb in a similar region, around 1650 cm⁻¹. clockss.orgpressbooks.publibretexts.org
C-H Stretching: The sp³ C-H bonds of the piperidine ring would show absorption at approximately 2900 cm⁻¹. pressbooks.publibretexts.org
Future Directions and Emerging Research Avenues for 6 Oxopiperidine 3 Carboxamide
The 6-oxopiperidine-3-carboxamide scaffold serves as a versatile backbone in medicinal chemistry, prompting diverse avenues for future research and development. The exploration of this compound and its derivatives is branching into more specialized and technologically advanced areas, aiming to unlock its full therapeutic potential. Key future directions include the rational design of highly specific analogues, the investigation of new disease applications, and the integration of cutting-edge technologies like artificial intelligence and omics for a deeper understanding of its biological interactions.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 6-Oxopiperidine-3-carboxamide, and how can purity be rigorously validated?
Methodological Answer:
- Synthesis Routes : Begin with piperidine derivatives as precursors, employing cyclization or carboxamide functionalization strategies. For example, Kanto Reagents’ protocols for related 6-oxo-piperidine derivatives highlight the use of high-purity reagents and controlled reaction conditions to minimize side products .
- Purity Validation : Combine HPLC (High-Performance Liquid Chromatography) with UV detection (≥97% purity threshold) and LC-MS for molecular confirmation. Reproducibility requires adherence to protocols, including solvent selection and temperature gradients, as outlined in reproducibility guidelines .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Primary Techniques : Use H/C NMR to confirm the piperidine ring and carboxamide group stereochemistry. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) functional groups.
- Cross-Validation : Compare spectral data with literature databases (e.g., PubChem) and computational predictions (DFT calculations). Reference standards, such as those in Kanto Reagents’ catalogs, ensure alignment with known analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC values may arise from assay conditions (e.g., cell line variability or solvent effects). Replicate experiments under standardized protocols, as emphasized in reproducibility frameworks .
- Meta-Analysis : Aggregate data from primary literature, distinguishing between in vitro vs. in vivo models. Use statistical tools (e.g., funnel plots) to identify publication bias or methodological outliers .
Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Validate predictions with experimental data (e.g., X-ray crystallography of ligand-enzyme complexes).
- Dynamic Simulations : Perform molecular dynamics (MD) simulations over ≥100 ns to assess stability of binding poses. Cross-reference with thermodynamic parameters (ΔG binding) from isothermal titration calorimetry (ITC) .
Q. How can a hypothesis-driven study on the mechanism of action of this compound be structured using research frameworks?
Methodological Answer:
- PICO Framework : Define P opulation (target enzyme or cell type), I ntervention (compound concentration/dose), C omparison (positive/negative controls), O utcome (e.g., inhibition rate, conformational changes).
- Hypothesis Testing : Formulate null and alternative hypotheses (e.g., “this compound does not alter Enzyme X’s kinetics”). Use dose-response assays and kinetic modeling (Michaelis-Menten analysis) to test specificity .
Data Analysis and Reporting
Q. What strategies ensure robust statistical interpretation of this compound’s dose-response data?
Methodological Answer:
Q. How should researchers address variability in synthetic yields across laboratories?
Methodological Answer:
- Protocol Harmonization : Share detailed step-by-step procedures (e.g., stirring time, inert atmosphere conditions) via platforms like protocols.io .
- Error Analysis : Use factorial design experiments to identify critical variables (e.g., catalyst purity, solvent grade). Collaborative inter-lab studies can benchmark reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
